

# 4-Methylumbelliferyl-beta-D-glucuronide CAS number and molecular weight

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 4-Methylumbelliferyl-beta-D-glucuronide

Cat. No.: B014087

[Get Quote](#)

## 4-Methylumbelliferyl- $\beta$ -D-glucuronide: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

### Abstract

4-Methylumbelliferyl- $\beta$ -D-glucuronide (MUG) is a versatile fluorogenic substrate with significant applications in microbiology, molecular biology, and cancer research. Best known for its use in the sensitive detection of  $\beta$ -glucuronidase activity, MUG has become an indispensable tool for the rapid identification of *Escherichia coli*. Beyond its diagnostic utility, the active metabolite of MUG, 4-methylumbelliferone (4-MU), has garnered substantial interest for its potent inhibitory effects on hyaluronan (HA) synthesis. This inhibition has profound implications for cancer therapy, as HA is frequently overexpressed in the tumor microenvironment, promoting cell proliferation, migration, and chemoresistance. This technical guide provides an in-depth overview of the physicochemical properties of MUG, detailed experimental protocols for its primary applications, and a summary of the signaling pathways influenced by its active metabolite.

### Physicochemical Properties

4-Methylumbelliferyl- $\beta$ -D-glucuronide is a heterocyclic compound that is hydrolyzed by the enzyme  $\beta$ -glucuronidase to yield D-glucuronic acid and the highly fluorescent product 4-methylumbelliferone (4-MU). This fluorophore exhibits a pH-dependent fluorescence, with excitation maxima around 320 nm and 360 nm at low and high pH respectively, and an emission maximum between 445 nm and 455 nm.[1]

Property	Value	References
CAS Number	6160-80-1	[2][3][4][5][6]
199329-67-4 (alternative)	[2]	
881005-91-0 (hydrate)	[7][8]	
Molecular Formula	C <sub>16</sub> H <sub>16</sub> O <sub>9</sub>	
Molecular Weight	352.29 g/mol	[3][6][9]
352.30 g/mol	[2]	
Appearance	White to off-white crystalline powder	
Solubility	Soluble in DMSO (50 mg/mL)	
Storage	-20°C, protected from light	[2][5]

## Core Applications and Experimental Protocols

### Detection of $\beta$ -Glucuronidase Activity (E. coli Identification)

The MUG assay is a rapid and specific method for the presumptive identification of E. coli, as approximately 97% of strains produce the enzyme  $\beta$ -glucuronidase.[7][10] The enzyme cleaves the non-fluorescent MUG substrate into the fluorescent 4-methylumbelliferone, which can be detected under long-wave UV light.

This protocol is a rapid method for testing isolated bacterial colonies.

Materials:

- MUG disks
- Sterile petri dish
- Sterile deionized water
- Inoculating loop or wooden applicator stick
- Bacterial culture (18-24 hour old pure culture)
- Incubator at 35-37°C
- Long-wave UV light source (360-366 nm)

#### Procedure:

- Place a MUG disk in a sterile petri dish.
- Add one drop of sterile deionized water to moisten the disk. Do not oversaturate.
- Using a sterile inoculating loop or applicator stick, pick 2-3 isolated colonies of the test organism and smear them onto the surface of the MUG disk.<sup>[7]</sup>
- To maintain humidity, a piece of water-saturated filter paper can be placed in the lid of the petri dish.<sup>[7]</sup>
- Incubate the dish aerobically at 35-37°C for up to 2 hours.<sup>[6][11]</sup>
- Following incubation, observe the disk in a darkened room under a long-wave UV light source.

#### Interpretation of Results:

- Positive: A bright blue fluorescence indicates the hydrolysis of MUG and the presence of  $\beta$ -glucuronidase.
- Negative: The absence of fluorescence indicates a negative result.

This method is suitable for testing a suspension of bacteria.

**Materials:**

- Sterile glass tubes
- Sterile deionized water or saline (0.25 mL per tube)
- MUG disks
- Bacterial culture
- Incubator at 35-37°C
- Long-wave UV light source (360-366 nm)

**Procedure:**

- Aseptically add 0.25 mL of sterile deionized water or saline to a clean glass tube.[\[10\]](#)
- Create a heavy suspension of the test organism by inoculating it with 3-4 colonies.
- Place a MUG disk into the tube and vortex or shake vigorously to ensure the substrate elutes into the liquid.[\[7\]](#)
- Incubate the tube aerobically at 35-37°C for 1-2 hours.[\[7\]](#)[\[10\]](#)
- After incubation, examine the tube for fluorescence under a long-wave UV light in a darkened room.

**Interpretation of Results:**

- Positive: Blue fluorescence in the liquid indicates a positive test.
- Negative: No fluorescence indicates a negative test.

## **Inhibition of Hyaluronan Synthesis and Anti-Tumor Effects**

The active metabolite of MUG, 4-methylumbelliferone (4-MU), is a potent inhibitor of hyaluronan (HA) synthesis. It acts by depleting the cellular pool of the HA precursor UDP-glucuronic acid (UDP-GlcUA) and by downregulating the expression of hyaluronan synthase (HAS) enzymes.[2][4][5] This has significant implications in cancer biology, as elevated HA levels are associated with tumor progression and metastasis.

This protocol determines the cytotoxic effects of 4-MU on cancer cells.

#### Materials:

- Cancer cell line of interest
- 96-well flat-bottom tissue culture plates
- Complete cell culture medium
- 4-MU stock solution (in DMSO)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
- Microplate reader

#### Procedure:

- Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100  $\mu$ L of complete medium and incubate overnight.
- Prepare serial dilutions of 4-MU in complete medium to the desired concentrations (e.g., 0.1, 0.5, 1.0, 1.5 mM). Include a vehicle control with the same final DMSO concentration.
- Remove the existing medium from the cells and add 100  $\mu$ L of the 4-MU dilutions or vehicle control.
- Incubate for the desired duration (e.g., 24, 48, or 72 hours).

- Add 10  $\mu$ L of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
- Carefully remove the medium and add 100-150  $\mu$ L of the solubilization solution to each well to dissolve the crystals. Mix gently on an orbital shaker for 15 minutes.
- Read the absorbance at 570 nm using a microplate reader.
- Calculate cell viability as a percentage relative to the vehicle-treated control cells.

This protocol measures the amount of HA secreted into the cell culture medium following treatment with 4-MU.

#### Materials:

- Conditioned medium from control and 4-MU-treated cells
- Commercially available Hyaluronan ELISA kit
- Bradford assay or similar for total protein quantification
- Microplate reader

#### Procedure:

- Treat cells with various concentrations of 4-MU for a specified time (e.g., 24 hours).
- Collect the cell culture supernatant. Centrifuge to remove any detached cells or debris.
- Perform the HA ELISA according to the manufacturer's instructions. This typically involves adding standards and samples to a pre-coated plate, followed by incubation with a detection antibody and substrate.
- Lyse the cells from the corresponding wells and determine the total protein concentration.
- Normalize the measured HA concentration to the total protein content to account for differences in cell number.

This protocol assesses the effect of 4-MU on the migratory capacity of cancer cells.

Materials:

- Cancer cell line of interest
- 6-well or 12-well tissue culture plates
- Complete cell culture medium
- Serum-free medium
- 4-MU
- Sterile 200  $\mu$ L pipette tip
- Microscope with a camera

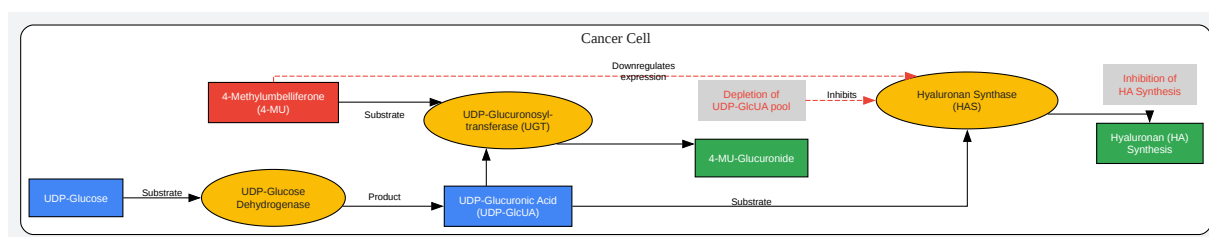
Procedure:

- Seed cells in a multi-well plate and grow them to a confluent monolayer.
- Create a "wound" or scratch in the monolayer using a sterile pipette tip.
- Gently wash the wells with PBS to remove detached cells.
- Replace the medium with fresh medium containing different concentrations of 4-MU or a vehicle control.
- Capture images of the wound at time 0 and at subsequent time points (e.g., 12, 24, 48 hours).
- Measure the width of the wound at different points for each condition and time point.
- Calculate the percentage of wound closure relative to the initial wound area to quantify cell migration.

## Signaling Pathways and Mechanisms of Action

## Inhibition of Hyaluronan Synthesis

4-MU's primary mechanism of anti-tumor activity is the inhibition of HA synthesis, which occurs through a dual mechanism. This process is critical as HA in the tumor microenvironment can promote cancer progression by interacting with cell surface receptors like CD44.



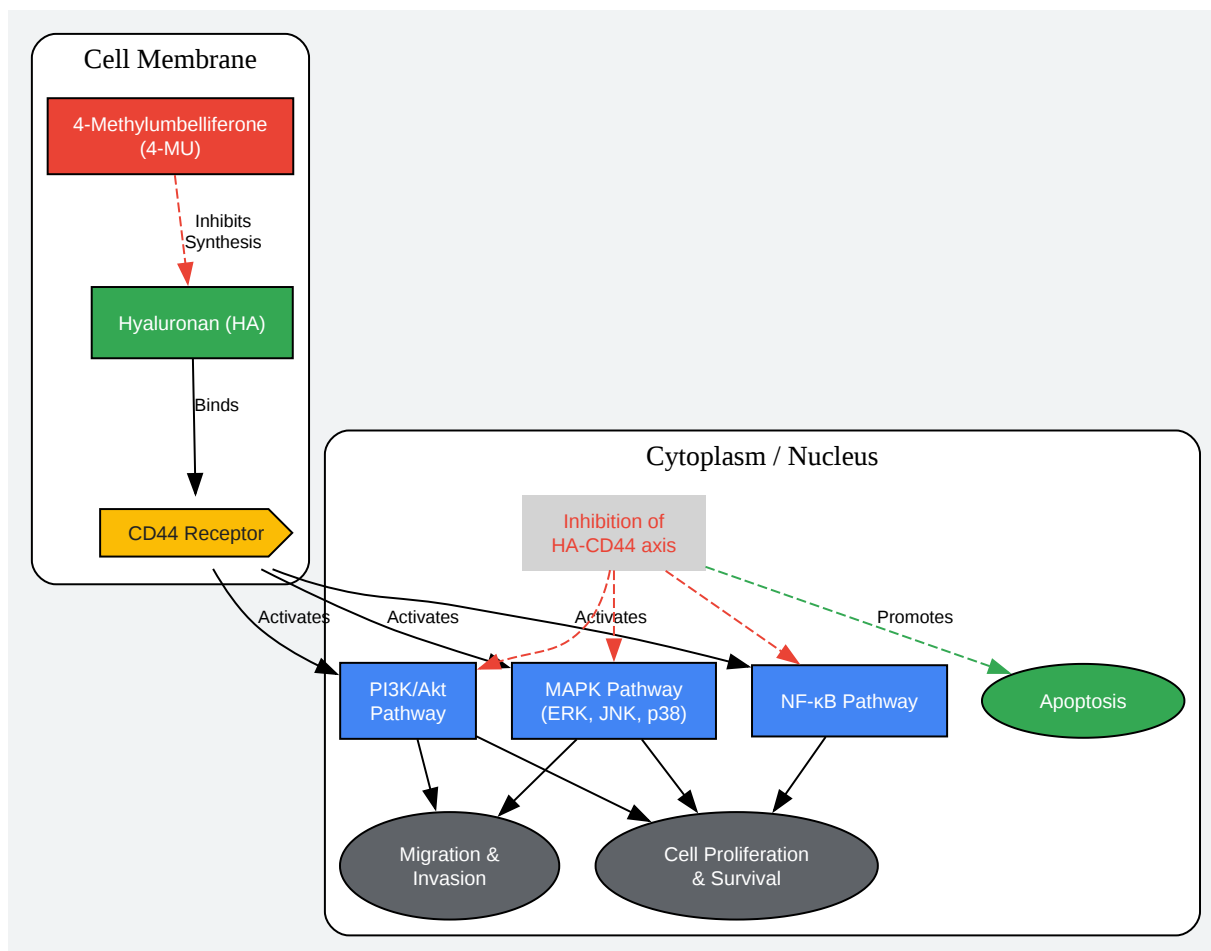
[Click to download full resolution via product page](#)

Caption: Dual inhibitory mechanism of 4-MU on hyaluronan synthesis.

## Downstream Effects on Cancer Cell Signaling

By inhibiting HA synthesis, 4-MU disrupts the interaction between HA and its cell surface receptors, primarily CD44. This abrogation of HA-CD44 signaling leads to the modulation of several downstream pathways that are crucial for cancer cell survival, proliferation, and invasion.





[Click to download full resolution via product page](#)

Caption: Key signaling pathways disrupted by 4-MU-mediated HA inhibition.

## Conclusion

4-Methylumbelliferyl- $\beta$ -D-glucuronide is a powerful tool for researchers in diverse fields. Its utility as a fluorogenic substrate for  $\beta$ -glucuronidase allows for simple, rapid, and sensitive detection of this enzyme's activity, with significant applications in microbiology. Furthermore, the anti-cancer properties of its metabolite, 4-methylumbelliferone, through the inhibition of

hyaluronan synthesis, present a promising avenue for therapeutic development. The detailed protocols and mechanistic insights provided in this guide are intended to facilitate the effective use of this compound in both basic research and translational studies. As our understanding of the tumor microenvironment and the role of glycosaminoglycans in disease progresses, the importance of chemical probes and inhibitors like MUG and 4-MU will undoubtedly continue to grow.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. researchgate.net [researchgate.net]
- 2. GUS Fluorometric Assay « Medford Lab [medford.colostate.edu]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Quantitative GUS Activity Assay in Intact Plant Tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. GUS Gene Assay [cas.miamioh.edu]
- 8. A  $\beta$ -glucuronidase (GUS) Based Cell Death Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 4-methylumbelliferyl heptanoate (MUH) - Cell Viability Assay [protocols.io]
- 10. The hyaluronan synthesis inhibitor 4-methylumbelliferone exhibits antitumor effects against mesenchymal-like canine mammary tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. MUG (Beta-Glucuronidase) Test for E. coli • Microbe Online [microbeonline.com]
- To cite this document: BenchChem. [4-Methylumbelliferyl-beta-D-glucuronide CAS number and molecular weight]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b014087#4-methylumbelliferyl-beta-d-glucuronide-cas-number-and-molecular-weight]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)